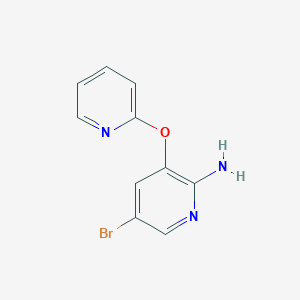

5-Bromo-3-(pyridin-2-yloxy)pyridin-2-amine

Description

5-Bromo-3-(pyridin-2-yloxy)pyridin-2-amine is a brominated pyridine derivative featuring a pyridin-2-yloxy substituent at the 3-position and an amine group at the 2-position. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing bromine atom and the nucleophilic amine, enabling cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

5-bromo-3-pyridin-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-5-8(10(12)14-6-7)15-9-3-1-2-4-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQQTZQIRPXPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-3-(pyridin-2-yloxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a pyridine ring, which contribute to its reactivity and biological properties. The presence of the pyridin-2-yloxy group enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

- Receptor Modulation : It shows promise in modulating neurotransmitter receptors, which may have implications for neurological disorders.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain kinases involved in cancer progression. The results indicated that the compound inhibited these kinases with an IC50 value of approximately 50 µM, demonstrating moderate potency compared to known inhibitors .

Neurotransmitter Receptor Interaction

Another study evaluated the binding affinity of the compound to various neurotransmitter receptors. The results showed that it had a significant binding affinity for serotonin receptors (Ki = 30 nM), indicating its potential use in treating mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 ~ 50 µM | |

| Receptor Modulation | Ki = 30 nM (serotonin receptor) | |

| Antimicrobial Activity | Moderate activity against bacteria |

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine | Structure | Exhibits similar enzyme inhibition |

| 5-Bromo-pyridin-2-amines | Structure | Halogenated derivatives with varied reactivity |

| 5-(pyrimidin-4-yloxy)pyridin-2-amines | Structure | Alters pharmacokinetic properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Synthetic Methods: Coupling Reactions: Ethynyl-substituted analogs (e.g., compounds 27, 14b, 14e) are synthesized via Sonogashira coupling, yielding 83–86% with CuI/Pd catalysts . The target compound likely uses nucleophilic substitution due to the pyridin-2-yloxy group’s oxygen linker. Protection Strategies: Bulkier substituents (e.g., (±)-bis(Boc) derivative) require protective groups (e.g., Boc) to prevent side reactions during synthesis .

Structural and Electronic Effects :

- Electron-Withdrawing Groups : Bromine at the 5-position enhances electrophilicity, facilitating cross-coupling. Trifluoromethoxy or chloro/fluoro substituents (e.g., compound 27) further increase reactivity but reduce solubility .

- Steric Effects : The dihedral angle between the pyridine and indane rings in 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine (58.41°) indicates steric hindrance, which may limit binding in biological targets compared to less bulky analogs .

In contrast, morpholine-containing analogs (e.g., 14b) balance lipophilicity with aqueous solubility due to the polar morpholine group . Hydrogen Bonding: The NH₂ group in the target compound participates in intermolecular hydrogen bonding (observed in crystal structures of analogs like compound 28), influencing crystallization and stability .

Spectroscopic Data :

- NMR/IR Trends : Ethynyl-substituted compounds (e.g., 14b, 14e) show alkyne C≡C stretches at ~2291 cm⁻¹ and NH stretches at ~3310 cm⁻¹. Pyridin-2-yloxy analogs would exhibit similar NH stretches but distinct aryl-O vibrations near 1200–1250 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.